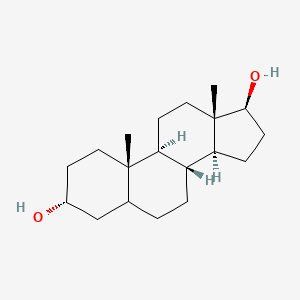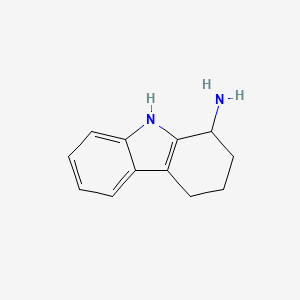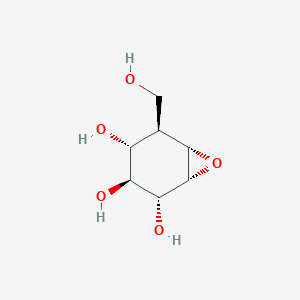![molecular formula C31H45NO10 B1245002 2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid is a natural product found in Trichoderma viride with data available.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A study explored the antimicrobial and antioxidant activities of coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl) propionic acid and their mixed ligand complexes. The compounds showed significant antioxidant capacity and antimicrobial activities, suggesting potential applications in these fields (Aiyelabola, Akinkunmi, & Akinade, 2020).
Amino Acid Biosynthesis
Another study focused on amino acid biosynthesis, noting that mixed rumen microorganisms incorporated labelled compounds into amino acids. This research provides insight into amino acid biosynthesis processes, which could have implications for various scientific and industrial applications (Sauer, Erfle, & Mahadevan, 1975).
Metal-Organic Frameworks (MOFs) Construction
The construction of novel metal-organic frameworks (MOFs) using derivatives, including 2-amino-3-(4-aminophenyl)-propionic acid, was investigated. These MOFs have potential applications in various fields due to their unique properties, such as chirality induction and potential as NLO materials (Xie et al., 2007).
Synthesis of Sugar Amino Acids
Research on the synthesis of new sugar amino acids using chiral building blocks derived from cellulose highlighted potential applications in peptidomimetics and the creation of conformationally restricted structures (Defant et al., 2011).
Corrosion Inhibition
A study on corrosion inhibitors for steel in hydrochloric acid found that certain compounds, including 2-amino-N-octadecyl-3-(4-hydroxyphenyl) propionamide, could be effective in reducing corrosion, suggesting applications in the petroleum industry (Yadav, Kumar, & Sharma, 2014).
Bionanocomposites Development
Research on the use of 3-(4-Hydroxyphenyl)propionic acid in the development of bionanocomposites with layered double hydroxides showed these materials have high thermal stability and mechanical reinforcement. This has implications for various applications, including potentially biodegradable materials (Totaro et al., 2017).
Synthesis of Lysophospholipid Analogs
A method for synthesizing lysophospholipid analogs, using 2-amino-3-phosphocholine-glycerinic-acid-alkylester and related compounds, was described. This could have applications in creating new phospholipid analogs for various purposes (Deigner & Fyrnys, 1992).
Labeling of Norepinephrine Precursor Amino Acids
The efficient labeling of L-DOPS, a norepinephrine precursor amino acid, for use in metabolic studies, was achieved. This research aids in understanding norepinephrine metabolism and related processes (Kurosawa & Nishioka, 1996).
Propiedades
Nombre del producto |
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid |
|---|---|
Fórmula molecular |
C31H45NO10 |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
2-[(E)-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+ |
Clave InChI |
QSQIZTATOSQHOO-NTCAYCPXSA-N |
SMILES isomérico |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
viridiofungin A viridiofungin A2 viridiofungin A4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



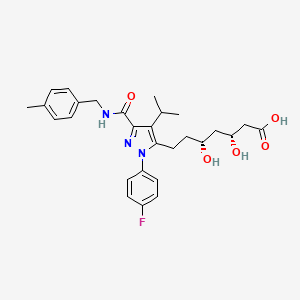

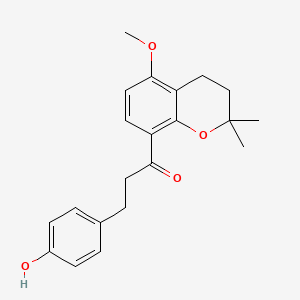
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
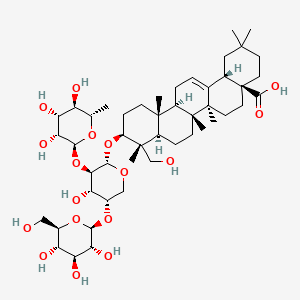
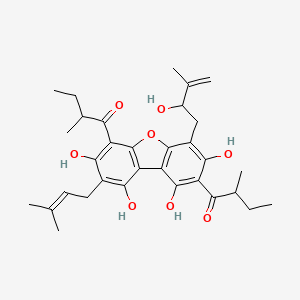
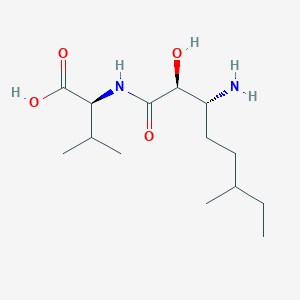
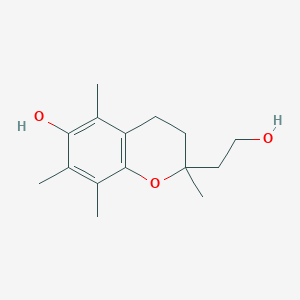
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
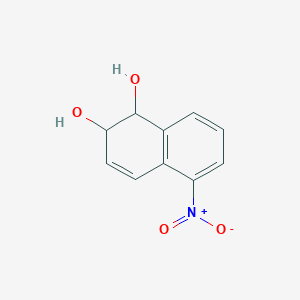
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
